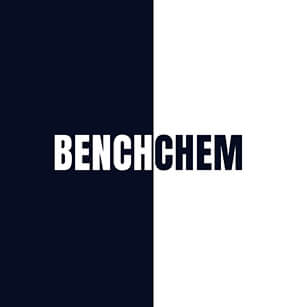
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core substituted with a pentyl group and a 1,2,4-oxadiazole ring attached to a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinazoline core followed by the introduction of the pentyl group and the 1,2,4-oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl ring.
科学研究应用
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its antidiabetic properties and used in the design of α-amylase inhibitors.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry and synthetic methodologies.
Uniqueness
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a quinazoline core with a 1,2,4-oxadiazole ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, known for its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following structure:
Molecular Characteristics
- Molecular Weight: 348.82 g/mol
- CAS Number: Not specified in the sources.
- IUPAC Name: this compound
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinazoline derivatives. Specifically, compounds similar to This compound have shown promising results against various viral infections.
Case Study: Hepatitis C Virus (HCV)
A study involving structurally similar quinazoline derivatives demonstrated significant anti-HCV activity. The most effective derivatives exhibited an EC50 (half-maximal effective concentration) below 10 μM, indicating strong antiviral potential. For instance:
- Compound A: EC50 = 6.4 μM
- Compound B: EC50 = 13.3 μM
These values suggest that modifications on the quinazoline scaffold can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Cytotoxicity Assessment
The cytotoxicity of these compounds is crucial for therapeutic applications. The therapeutic index (TI), defined as the ratio of cytotoxic concentration (CC50) to EC50, provides insight into safety:
- TI for Compound A: 1.7–1.9
- TI for Ribavirin: 2.3
These indices indicate that while some derivatives exhibit potent antiviral activity, their safety profiles need careful evaluation .
Antibacterial Activity
In addition to antiviral properties, quinazoline derivatives have been evaluated for antibacterial activity. Compounds structurally related to our target have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values varied, with some compounds achieving MICs as low as 5 μg/mL against resistant strains .
The biological activity of quinazoline derivatives often involves multiple mechanisms:
- Inhibition of viral replication through interference with viral enzymes.
- Disruption of bacterial cell wall synthesis , leading to cell lysis.
- Modulation of host immune responses , enhancing the body's ability to fight infections.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design. Key findings include:
- Substituents at the N-1 position of the quinazoline core significantly influence antiviral potency.
- The presence of halogenated phenyl groups enhances interaction with viral proteins.
| Compound | Substituent | EC50 (μM) | TI |
|---|---|---|---|
| A | None | 6.4 | 1.7 |
| B | Methyl | 13.3 | 1.9 |
| C | Chlorine | <10 | >2 |
属性
CAS 编号 |
1207044-05-0 |
|---|---|
分子式 |
C21H19ClN4O3 |
分子量 |
410.86 |
IUPAC 名称 |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) |
InChI 键 |
DYDZOQDUKWGTMB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















